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Compound of Interest

Compound Name: Cyclohexanediamine

Cat. No.: B8721093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of chiral salen ligands derived from

1,2-cyclohexanediamine, with a primary focus on the widely used Jacobsen's ligand, (R,R)-

(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. These ligands are pivotal in

asymmetric catalysis, forming stable complexes with various metals to catalyze a wide range of

enantioselective transformations crucial in pharmaceutical synthesis and fine chemical

production.

Introduction
Salen ligands, a class of tetradentate Schiff bases, are renowned for their versatility and strong

chelating ability with a variety of metal ions.[1] When synthesized from chiral diamines, such as

the enantiomers of 1,2-cyclohexanediamine, they create a chiral environment around the

metal center, enabling highly enantioselective catalysis. The steric and electronic properties of

the salen ligand can be readily tuned by modifying the salicylaldehyde precursors, allowing for

the optimization of catalyst performance for specific reactions. The resulting metal-salen

complexes are instrumental in numerous asymmetric reactions, including epoxidations, kinetic

resolutions, and carbon-carbon bond-forming reactions.[2][3]

The preparation of these ligands is a multi-step process that begins with the resolution of

racemic 1,2-cyclohexanediamine to obtain the desired enantiomer. This is followed by a

condensation reaction with a substituted salicylaldehyde. The most prominent example is the

synthesis of Jacobsen's ligand, which utilizes 3,5-di-tert-butyl-2-hydroxybenzaldehyde.[4]
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Experimental Protocols
This section details the step-by-step procedures for the resolution of racemic 1,2-

cyclohexanediamine and the subsequent synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-

butylsalicylidene)-1,2-cyclohexanediamine.

Part 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-

tartaric acid to isolate the (R,R)-enantiomer as its mono-tartrate salt. The principle of this

resolution lies in the formation of diastereomeric salts with different solubilities, allowing for

their separation by crystallization.[5]

Materials:

(±)-trans-1,2-Diaminocyclohexane

L-(+)-Tartaric acid

Distilled water

Methanol

Glacial acetic acid (optional, as in some procedures)

Equipment:

Beaker (1 L)

Mechanical overhead stirrer

Thermometer

Büchner funnel and flask

Ice bath

Procedure:
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In a 1 L beaker equipped with a mechanical stirrer and thermometer, dissolve 75 g (0.5 mol)

of L-(+)-tartaric acid in 250 mL of distilled water.[6]

With continuous stirring, carefully add 114 g (120 mL, 1 mol) of racemic trans-1,2-

diaminocyclohexane in one portion. The addition is exothermic, and the temperature should

be monitored.[6]

Some protocols suggest the subsequent addition of glacial acetic acid to facilitate

precipitation.[4]

A large amount of white solid, the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, will

precipitate.

Cool the suspension to room temperature with vigorous stirring for at least 2 hours.[4]

Further cool the mixture in an ice bath for at least 2 hours to maximize precipitation.[4]

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the filter cake with ice-cold water (e.g., 10 mL) and then with cold methanol (e.g., 5 x

10 mL).[4]

Dry the solid to obtain (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.

Part 2: Synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-
butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's
Ligand)
This protocol outlines the condensation of the resolved (R,R)-1,2-diammoniumcyclohexane

mono-(+)-tartrate with 3,5-di-tert-butyl-2-hydroxybenzaldehyde to yield the target salen ligand.

Materials:

(R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate

3,5-di-tert-butyl-2-hydroxybenzaldehyde
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Potassium carbonate

Ethanol (absolute or anhydrous)

Distilled water

Dichloromethane

Anhydrous sodium sulfate

Saturated sodium chloride solution

Equipment:

Three-necked round-bottom flask (2 L)

Mechanical overhead stirrer

Reflux condenser

Addition funnel

Heating mantle

Rotary evaporator

Procedure:

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and an addition funnel, add 29.7 g (0.112 mol) of (R,R)-1,2-

diammoniumcyclohexane mono-(+)-tartrate, 31.2 g (0.225 mol) of potassium carbonate, and

150 mL of water.[6]

Stir the mixture until all solids are dissolved, then add 600 mL of ethanol.[6]

In a separate beaker, dissolve 53.7 g (22.5 mmol) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde

in 25 mL of ethanol.

Heat the mixture in the three-necked flask to reflux (approximately 75-80°C).[4]
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Add the solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde dropwise to the refluxing mixture

over 15 minutes using the addition funnel. The reaction mixture will turn yellow.[4]

After the addition is complete, continue refluxing for an additional 2 hours.

Slowly cool the reaction mixture to below 5°C over at least 2 hours and maintain this

temperature for 1 hour to ensure complete precipitation of the product.[4]

Collect the yellow solid by vacuum filtration and wash the filter cake with ethanol (e.g., 10

mL).[4]

Dissolve the crude product in 50 mL of dichloromethane.

Wash the organic phase with water (2 x 30 mL) and then with a saturated sodium chloride

solution (10 mL).[4]

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure using a rotary evaporator to obtain the purified (R,R)-(-)-N,N'-Bis(3,5-di-

tert-butylsalicylidene)-1,2-cyclohexanediamine as a yellow powder.[4]

Data Presentation
The following tables summarize key quantitative data for the synthesis of Jacobsen's ligand.

Table 1: Reagent Quantities and Yields for the Synthesis of Jacobsen's Ligand
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Step
Reage
nt

Molar
Mass (
g/mol )

Amou
nt (g)

Moles
(mol)

Molar
Ratio

Produ
ct

Yield
(%)

Refere
nce

Resoluti

on

(±)-

trans-

1,2-

Diamin

ocycloh

exane

114.19 114 1.0 2

(R,R)-1,

2-

Diamm

oniumc

yclohex

ane

mono-

(+)-

tartrate

62.4 [4]

L-(+)-

Tartaric

acid

150.09 75 0.5 1

Conden

sation

(R,R)-1,

2-

Diamm

oniumc

yclohex

ane

mono-

(+)-

tartrate

264.28 29.7 0.112 1

(R,R)-

(-)-N,N'-

Bis(3,5-

di-tert-

butylsali

cyliden

e)-1,2-

cyclohe

xanedia

mine

89.6 [4]

3,5-di-

tert-

butyl-2-

hydroxy

benzald

ehyde

234.34 5.37 0.0225 2
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Potassi

um

carbona

te

138.21 31.2 0.226 2

Table 2: Physicochemical Properties of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-

cyclohexanediamine

Property Value Reference

Appearance Yellow powder [4]

Melting Point 199-203 °C [4]

Optical Rotation
[α]D20 = -307.1° (c 1.0,

CH2Cl2)
[4]

Molecular Formula C36H54N2O2 [7]

Molecular Weight 546.84 g/mol [7]

Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
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Caption: Synthetic pathway for Jacobsen's ligand.
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Start: Racemic Diamine
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L-(+)-Tartaric Acid
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Caption: Experimental workflow for salen ligand synthesis.
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Applications in Asymmetric Catalysis
Metal complexes of cyclohexanediamine-derived salen ligands are powerful catalysts for a

multitude of asymmetric transformations. While the Jacobsen epoxidation is the most renowned

application, their utility extends to a broad range of reactions.

Asymmetric Epoxidation: Manganese(III)-salen complexes, famously known as Jacobsen's

catalyst, are highly effective for the enantioselective epoxidation of unfunctionalized olefins.

[8]

Kinetic Resolution of Epoxides: Cobalt(III)-salen complexes catalyze the hydrolytic kinetic

resolution of terminal epoxides, providing access to both unreacted epoxide and the

corresponding 1,2-diol in high enantiomeric purity.[9]

Asymmetric Ring-Opening of meso-Epoxides: Chromium(III)-salen complexes are efficient

catalysts for the asymmetric ring-opening of meso-epoxides with nucleophiles such as

azides, affording chiral amino alcohols.[3]

Asymmetric Aziridination: Manganese-salen complexes can also catalyze the asymmetric

aziridination of alkenes, providing a route to chiral aziridines, which are valuable synthetic

intermediates.

Asymmetric Cyanation: Titanium-salen systems have been shown to catalyze the

enantioselective addition of cyanide to aldehydes and nitroalkenes.[8]

CO2/Epoxide Copolymerization: Cobalt-salen complexes are highly efficient in the

copolymerization of carbon dioxide and epoxides to produce polycarbonates, demonstrating

their relevance in green chemistry.[8]

Phase Transfer Catalysis: Chiral copper(II) and nickel(II) salen complexes have been

successfully employed as catalysts in the asymmetric phase transfer Cα-alkylation of amino

acid derivatives.[10]

The broad applicability of these catalysts underscores their importance in modern organic

synthesis, particularly in the pharmaceutical industry where the production of enantiomerically

pure compounds is paramount. The modular nature of the salen ligand allows for the fine-
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tuning of the catalyst's steric and electronic properties to achieve high levels of

enantioselectivity and reactivity for a given transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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